molecular formula C22H17FN4O3S B2930007 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 893939-91-8

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide

Cat. No.: B2930007
CAS No.: 893939-91-8
M. Wt: 436.46
InChI Key: LCIYJBFOCHOCKV-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,3-dioxo-isoindoline moiety and a thieno[3,4-c]pyrazolyl scaffold substituted with a 4-fluorophenyl group, linked via a propanamide chain. The isoindoline-dione fragment is a well-known pharmacophore in medicinal chemistry, contributing to hydrogen-bonding interactions and enhancing metabolic stability .

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3S/c23-13-5-7-14(8-6-13)27-20(17-11-31-12-18(17)25-27)24-19(28)9-10-26-21(29)15-3-1-2-4-16(15)22(26)30/h1-8H,9-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIYJBFOCHOCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)CCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then coupled with a fluorophenyl-substituted thieno[3,4-c]pyrazole derivative under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoindoline-Dione Derivatives

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-isoindol-2-yl)-3-phenylpropanamide (): Shares the isoindoline-dione and propanamide backbone but replaces the thienopyrazolyl group with a pyrazol-4-yl ring. Lacks the 4-fluorophenyl group, which may diminish its ability to engage in halogen bonding or modulate electronic properties .
  • N-(3,5-Dimethylphenyl)-3-(1,3-dioxo-isoindol-2-yl)propanamide (): Simpler structure with a 3,5-dimethylphenyl substituent instead of the thienopyrazolyl system. The absence of the bicyclic heterocycle likely reduces conformational rigidity and target affinity.

Thieno-Pyrazolyl and Related Heterocycles

  • N-[2-(4-Phenyl-1,3-thiazol-2-yl)ethyl]-3-(2,4-dioxo-pyrimidin-1-yl)propanamide (): Replaces the thienopyrazolyl group with a thiazol-2-yl ring and substitutes the isoindoline-dione with a 2,4-dioxo-pyrimidine. The thiazole ring provides different electronic properties (e.g., sulfur-mediated hydrogen bonding), while the pyrimidine-dione fragment may alter solubility and metabolic pathways .
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide (): Features an indol-3-yl group and a biphenyl system. The biphenyl group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Key Research Findings

  • Hydrogen-Bonding Patterns: The isoindoline-dione group in the target compound facilitates strong hydrogen-bond donor/acceptor interactions, critical for binding to enzymes like kinases or proteases. Similar compounds with modified dione systems (e.g., pyrimidine-dione in ) show reduced binding affinity in computational studies .
  • Fluorine Effects : The 4-fluorophenyl group enhances metabolic stability by resisting oxidative degradation. Comparatively, bromophenyl analogs (e.g., ) exhibit higher molecular weight and altered logP values, impacting bioavailability .
  • Synthetic Accessibility: Thieno[3,4-c]pyrazolyl systems require multi-step syntheses involving cyclocondensation reactions, whereas pyrazol-4-yl derivatives () are more straightforward to prepare but lack the thiophene ring’s electronic benefits .

Data Tables

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted)
Target Compound Thieno[3,4-c]pyrazolyl 4-Fluorophenyl, Isoindoline-dione ~484.5 3.2
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-isoindol-2-yl)-3-phenylpropanamide Pyrazol-4-yl Phenyl, Isoindoline-dione ~473.5 3.8
N-[2-(4-Phenyl-1,3-thiazol-2-yl)ethyl]-3-(2,4-dioxo-pyrimidin-1-yl)propanamide Thiazol-2-yl Phenyl, Pyrimidine-dione ~438.4 2.9

Notes

Structural Insights: The thieno[3,4-c]pyrazolyl system in the target compound provides unique electronic properties due to the fused thiophene ring, distinguishing it from simpler pyrazolyl or thiazolyl analogs .

Methodology : Crystallographic data for such compounds are typically refined using programs like SHELXL, ensuring precise structural validation .

Medicinal Chemistry Relevance : Fragment-based drug design principles () suggest that the isoindoline-dione and fluorophenyl groups are optimal for balancing target affinity and solubility .

Biological Activity

The compound 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H19FN2O3SC_{21}H_{19}FN_{2}O_{3}S with a molecular weight of approximately 396.45 g/mol. The structure features a complex arrangement of isoindole and thieno[3,4-c]pyrazole moieties, which are known for their diverse pharmacological profiles.

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, the inhibition of the MEK-MAPK pathway has been documented in various solid tumors. This pathway's constitutive activation in cancer cells makes it a prime target for therapeutic intervention. The compound's structural features may enhance its efficacy against tumor growth by modulating this pathway .

Antiviral Properties

Research has shown that derivatives of isoindole compounds can exhibit antiviral activities, particularly against HIV-1. The presence of a fluorophenyl group in the structure is believed to enhance binding affinity to viral targets, potentially leading to improved antiviral potency .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in cancer progression and viral replication is of particular interest. Studies have reported that similar compounds can effectively inhibit protein kinases associated with cancer cell proliferation .

The proposed mechanism of action involves the interaction of the compound with specific biological targets:

  • Inhibition of Kinases : The presence of the thieno[3,4-c]pyrazole moiety suggests potential kinase inhibition properties. This inhibition could lead to reduced phosphorylation events critical for tumor growth and viral replication.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their overall biological efficacy by reducing oxidative stress within cells.

Case Study 1: MEK Inhibitor Evaluation

A study evaluated the effects of a structurally related MEK inhibitor on pMAPK levels in normal tissues. Results indicated significant dose-dependent inhibition across various tissues, highlighting the potential for this class of compounds in cancer therapy .

Case Study 2: Antiviral Efficacy Assessment

In another study focusing on HIV-1 inhibitors, compounds featuring similar isoindole structures showed single-digit micromolar potencies against HIV-1. The structural modifications present in these compounds were critical for maintaining efficacy against resistant strains .

Data Summary Table

Property Value
Molecular FormulaC21H19FN2O3SC_{21}H_{19}FN_{2}O_{3}S
Molecular Weight396.45 g/mol
Anticancer ActivityYes
Antiviral ActivityYes
Mechanism of ActionKinase Inhibition
Related StudiesMEK Inhibitor Evaluation

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